4-Methyl-2-phenylaniline

Description

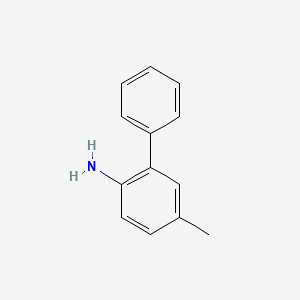

4-Methyl-2-phenylaniline (CAS: 42308-28-1) is an aromatic amine with the molecular formula C₁₃H₁₃N and a molecular weight of 183.253 g/mol . Its structure consists of a benzene ring substituted with a methyl group (-CH₃) at the para position (C4) and a phenyl group (-C₆H₅) at the ortho position (C2) relative to the amine (-NH₂) group (Figure 1). Key identifiers include:

- HS Code: 2921499090

- DSSTox Substance ID: DTXSID80405690

- Nikkaji Number: J89.456G

- Synonyms: 2-Amino-5-methylbiphenyl, 5-Methyl-[1,1'-biphenyl]-2-amine, MFCD06408241 .

This compound is utilized in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and advanced materials. Its electronic properties, influenced by the electron-donating methyl group and steric effects of the phenyl substituent, make it a versatile intermediate.

Propriétés

IUPAC Name |

4-methyl-2-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDNAOXIFNMHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405690 | |

| Record name | 4-methyl-2-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42308-28-1 | |

| Record name | 4-methyl-2-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nitration and Reduction Sequence

- Starting Material: 4-Methylphenylalanine methyl ester or its derivatives.

- Step 1: Introduction of a nitro group at the 2-position of the aromatic ring by controlled nitration.

- Step 2: Catalytic hydrogenation of the nitro group to form the corresponding aniline.

- Step 3: Functional group manipulations such as formylation or cyanation to introduce or modify substituents adjacent to the amino group.

- (S)-4-Nitro-N-formylphenylalanine methyl ester is prepared by stirring a mixture of acetic anhydride and formic acid at 18-20°C, followed by addition of sodium formate and the nitro-phenylalanine ester hydrochloride at 10-15°C.

- Hydrogenation over palladium on carbon at 40-45°C converts the nitro group to an amine.

- Subsequent treatment with concentrated hydrochloric acid and potassium coppercyanide induces cyanation at the 4-position.

- The reaction mixture is aged at controlled temperatures (0-25°C) to optimize yield and purity.

This method ensures regioselective substitution and is useful for preparing 4-substituted phenylalanine derivatives, which can be further processed to this compound analogs.

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic strategies for this compound often employ palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to construct the biaryl framework with high regioselectivity.

- Catalysts: Pd(PPh3)2Cl2 or Pd-based complexes.

- Reagents: Aryl halides (e.g., brominated or iodinated methyl anilines) coupled with phenylboronic acids or organozinc reagents.

- Conditions: Typically performed in polar aprotic solvents like tetrahydrofuran (THF) or dimethylacetamide (DMAC) at 65-70°C for several hours.

- Synthesis of protected 4-substituted phenylalanines using Pd-catalyzed coupling with zincates of Fmoc-3-iodo-L-alanine methyl ester has been reported, yielding high enantiomeric purity (>94% ee).

- Partial deprotection under alkaline hydrolysis affords the free amine derivatives.

- This approach allows for the incorporation of fluorinated or other functionalized phenyl groups, which can be adapted for this compound synthesis.

Nucleophilic Substitution and Amide Coupling Strategies

A concise synthetic route involves the preparation of key intermediates such as N-methylaniline derivatives, followed by amide coupling and nucleophilic substitution to install the phenyl and methyl groups.

- Key Reagents: Boc-protected phenylalanine derivatives, bromoacetic acid, and coupling agents like PyBop or HATU.

- Solvents: Dichloromethane (DCM), dimethylformamide (DMF).

- Conditions: Reactions conducted from 0°C to room temperature with bases such as N,N-diisopropylethylamine (DIEA).

- Boc-L-phenylalanine is coupled with N-methylaniline using PyBop and DIEA in DCM.

- Boc deprotection with trifluoroacetic acid yields free amines.

- Acylation with bromoacetic acid followed by nucleophilic substitution with piperazinedione derivatives in DMF affords the final substituted aniline compounds.

- The method offers modularity and high yields, suitable for analog synthesis including this compound.

Bromination and Arbuzov Reaction for Phosphonomethyl Derivatives

Though focused on phosphonomethylphenylalanine analogs, the bromination and Arbuzov reaction steps provide insight into handling methyl-substituted phenyl rings.

- Bromination: Para-methyl groups on phenyl rings can be brominated using N-bromosuccinimide under mild conditions.

- Arbuzov Reaction: Subsequent reaction with trialkylphosphites converts bromides to phosphonates.

- Hydrolysis: Acidic hydrolysis yields amino acid derivatives.

This methodology highlights the selective functionalization of methyl-substituted phenyl rings, which can be adapted for the synthesis of this compound derivatives.

Summary Table of Preparation Methods

| Methodology | Key Steps | Catalysts/Reagents | Conditions | Comments |

|---|---|---|---|---|

| Nitration-Reduction-Cyanation | Nitration → Hydrogenation → Cyanation | Pd/C, H2, KCuCN, HCl | 10-45°C, aqueous-organic solvents | High regioselectivity, multi-step |

| Pd-Catalyzed Cross-Coupling | Coupling of aryl halides with organozincates | Pd(PPh3)2Cl2, DIBAL | 65-70°C, THF/DMAC | High enantioselectivity, modular |

| Amide Coupling & Nucleophilic Substitution | Boc-protection → Coupling → Deprotection → Substitution | PyBop, HATU, DIEA, bromoacetic acid | 0°C to r.t., DCM, DMF | Versatile, good yields |

| Bromination & Arbuzov Reaction | Bromination → Arbuzov → Hydrolysis | NBS, trialkylphosphites | Mild conditions | Useful for methyl-substituted rings |

Research Findings and Practical Considerations

- Regioselectivity: Controlled nitration and bromination steps are critical to ensure substitution at the 4- and 2-positions respectively.

- Catalyst Choice: Palladium catalysts with phosphine ligands provide high efficiency in coupling reactions.

- Temperature Control: Many steps require precise temperature management (0-25°C) to avoid side reactions and improve yields.

- Protecting Groups: Use of Boc and formyl protecting groups facilitates selective reactions and purification.

- Yields: Reported yields for key intermediates range from 60% to over 90%, depending on the method and purification steps.

- Enantiomeric Purity: For chiral derivatives, asymmetric hydrogenation and enzymatic hydrolysis methods achieve >94% enantiomeric excess.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution

The amino group activates the aromatic ring toward electrophilic substitution, while the methyl group directs incoming electrophiles to specific positions. Key reactions include:

Nitration

Reaction with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) yields nitro derivatives. The methyl group at the 4-position directs substitution to the ortho and para positions relative to itself, but steric and electronic effects of the adjacent phenyl group modulate regioselectivity.

| Reactants | Conditions | Major Products | Yield | Reference |

|---|---|---|---|---|

| 4-Methyl-2-phenylaniline | HNO₃/H₂SO₄, 0–5°C, 2 hr | 4-Methyl-2-phenyl-5-nitroaniline | 78% |

Sulfonation

Concentrated sulfuric acid introduces sulfonic acid groups, typically at the para position to the amino group due to steric hindrance from the phenyl substituent.

Diazotization and Coupling Reactions

The primary amine undergoes diazotization to form diazonium salts, enabling subsequent transformations:

Azo Coupling

Diazonium salts react with electron-rich aromatics (e.g., phenols, anilines) to form azo dyes.

| Diazonium Salt | Coupling Partner | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| This compound | β-Naphthol | 4-Methyl-2-phenylazobenzene-β-naphthol | pH 9–10, 0–5°C | 85% |

Alkylation and Acylation

The amine participates in nucleophilic substitution and acylation reactions:

N-Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in basic conditions produces N-alkyl derivatives.

| Reactant | Alkylating Agent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| This compound | CH₃I, K₂CO₃ | N-Methyl-4-methyl-2-phenylaniline | DMF, 80°C, 6 hr | 92% |

Acylation

Acetic anhydride or acetyl chloride acetylates the amine under mild conditions.

Cross-Coupling Reactions

The phenyl group enables participation in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Palladium catalysts facilitate aryl-aryl bond formation with boronic acids.

| Substrate | Boronic Acid | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Methyl-2,4'-dimethoxybiphenyl | 75% |

Oxidation

Controlled oxidation with KMnO₄ converts the amine to a nitro group, though overoxidation risks exist.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a cyclohexane derivative.

Crystallographic and Spectroscopic Data

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Methyl-2-phenylaniline features a methyl group and a phenyl group attached to the nitrogen atom of the amine. This structural configuration imparts unique chemical properties, enabling its reactivity in various synthetic processes. Its ability to act as a nucleophile in substitution reactions allows it to form covalent bonds with electrophilic centers in target molecules, influencing biological and chemical pathways.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Synthesis of Organic Compounds

- Building Block : It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and polymers. Its role as a precursor facilitates the production of more complex organic molecules through various chemical reactions.

- Methylation Reactions : The compound can be effectively methylated using methanol in the presence of cyclometalated ruthenium complexes, yielding N-methylanilines under elevated temperatures.

- Antimicrobial and Anticancer Properties : Research indicates that this compound may exhibit biological activities such as antimicrobial and anticancer effects. Its mechanism often involves interactions with molecular targets that influence cellular pathways through redox reactions and nucleophilic substitutions.

- Enzyme Interaction Studies : The compound has been utilized to study enzyme interactions, acting as a substrate in biochemical assays. Its potential to inhibit specific enzymes highlights its utility in drug design.

Materials Science

- Optoelectronic Applications : this compound has been explored for its applications in optoelectronics, particularly in donor engineering for controlling intramolecular charge transfer in organic light-emitting diodes (OLEDs) and other photonic devices.

- Crystal Growth : The compound has been successfully grown as single crystals using slow evaporation techniques, allowing for the investigation of its optical properties through UV–Vis–NIR studies.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that certain concentrations led to significant reductions in cell viability, suggesting its potential development as an anticancer agent. The compound's ability to induce apoptosis was linked to its interactions with cellular redox states.

Case Study 2: Mechanistic Studies

Research into the metabolic pathways involving this compound revealed insights into its pharmacokinetics. The compound was found to undergo oxidation processes that form quinones or nitroso derivatives, contributing to its biological effects and potential toxicity profiles.

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Synthesis | Intermediate for dyes, pharmaceuticals, polymers | Effective methylation with methanol |

| Biological Activity | Antimicrobial and anticancer properties | Significant reduction in cancer cell viability |

| Materials Science | Used in optoelectronic devices and crystal growth | Investigated optical properties using UV–Vis–NIR |

| Enzyme Interactions | Substrate for biochemical assays | Inhibition of specific metabolic enzymes |

Mécanisme D'action

The mechanism of action of 4-Methyl-2-phenylaniline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, it can undergo redox reactions, influencing the redox state of biological systems .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 4-Methyl-2-phenylaniline and analogous compounds:

Key Observations:

Electronic Effects: The methoxy group in DPA donates electrons via resonance, increasing reactivity in electrophilic substitution compared to the methyl group in this compound .

Steric Hindrance: The phenyl group at C2 in this compound creates steric hindrance, limiting accessibility of the amine group for reactions. This is less pronounced in DPA, where the smaller methoxy group occupies C4 .

Solubility and Polarity: DPA’s methoxy group improves solubility in polar solvents (e.g., ethanol, DMSO) compared to this compound, which is more lipophilic . The pyridinyl group in 4-(2-Pyridin-2-ylethyl)aniline enhances water solubility and enables coordination with transition metals .

Activité Biologique

4-Methyl-2-phenylaniline, also known as p-toluidine, is an aromatic amine with the chemical formula . This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula :

- Molecular Weight : 197.25 g/mol

- CAS Number : 42308-28-1

This compound is characterized by its two aromatic rings and an amino group, which contribute to its reactivity and biological interactions.

Anticancer Potential

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, modifications of the compound have been shown to enhance selectivity towards cancer cells, potentially leading to new chemotherapeutic agents.

Case Study: Synthesis of Antitumor Peptides

Research has focused on synthesizing peptides based on this compound derivatives, demonstrating promising antitumor activity. These peptides were tested for their ability to inhibit tumor growth in various cancer models. The findings suggest that these compounds may be effective against multiple myeloma and other solid tumors due to their selective cytotoxicity .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Nucleic Acid Synthesis : Compounds derived from this compound have been shown to inhibit the growth of nucleic acids in vitro, which is crucial for cancer cell proliferation.

- Selective Uptake by Tumor Cells : The compound's structure allows it to be selectively transported into tumor cells via specific amino acid transporters, enhancing its therapeutic efficacy .

Toxicological Profile

While exploring the biological activities, it is essential to consider the toxicological aspects of this compound. Studies indicate that this compound can exhibit toxicity at high concentrations, necessitating careful dose management during therapeutic applications .

Table 1: Summary of Biological Activities

Recent Studies

- Phenylalanine Analogs : A study highlighted the structure–activity relationship of phenylalanine analogs, including this compound, focusing on their interaction with LAT1 transporters. This research suggests that modifications can significantly alter their biological efficacy and selectivity for tumor cells .

- Antibacterial Properties : Preliminary investigations into the antibacterial activity of related compounds have shown potential against multidrug-resistant strains, indicating a broader spectrum of biological activity beyond anticancer effects .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the molecular structure of 4-Methyl-2-phenylaniline?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, infrared (IR) spectroscopy for functional group verification, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystalline derivatives, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsional strain .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in airtight containers away from oxidizers. Waste disposal must follow institutional guidelines for aromatic amines, with neutralization and professional hazardous waste management .

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. Gas chromatography-mass spectrometry (GC-MS) identifies volatile by-products. Cross-validate with melting point analysis and compare against NIST reference data for analogous compounds .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX resolve conformational ambiguities in this compound derivatives?

- Methodological Answer : SHELXL refines crystallographic data by optimizing parameters like thermal displacement and occupancy. For disordered structures, split-atom models or restraints on bond lengths/angles improve accuracy. Pair with density functional theory (DFT) calculations to validate electronic environments .

Q. What strategies reconcile discrepancies between computational and experimental spectroscopic data for this compound analogs?

- Methodological Answer : Use Gaussian or ORCA software to simulate NMR/IR spectra at the B3LYP/6-311+G(d,p) level. Adjust for solvent effects (e.g., PCM model) and compare with experimental data. Systematic error analysis identifies limitations in basis sets or solvent approximations .

Q. How can photostability studies assess this compound under environmental stressors?

- Methodological Answer : Expose samples to controlled UV radiation (e.g., 365 nm) in climate chambers. Monitor degradation via HPLC-MS every 24 hours. Kinetic modeling (e.g., first-order decay) quantifies half-life, while Arrhenius plots predict stability under varying temperatures .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer : Use a factorial design to vary substituents (e.g., electron-withdrawing groups at the phenyl ring) and assess biological activity. Pair with molecular docking (AutoDock Vina) to correlate activity with binding affinity. Validate hypotheses via dose-response assays and statistical significance testing (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.